molecular formula C11H20O3Si B14253170 Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane CAS No. 255870-24-7

Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane

Cat. No.: B14253170
CAS No.: 255870-24-7
M. Wt: 228.36 g/mol
InChI Key: WMRMJSPEWFVVMJ-UHFFFAOYSA-N
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Description

Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is a complex organic compound with a unique structure that includes a dioxin ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane typically involves the reaction of 2,2,5-trimethyl-4-methylidene-1,3-dioxin-6-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silane and dioxin intermediates .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silane group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. The dioxin ring can participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is unique due to its combination of a dioxin ring and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry .

Properties

CAS No.

255870-24-7

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

trimethyl-[(2,2,5-trimethyl-6-methylidene-1,3-dioxin-4-yl)oxy]silane

InChI

InChI=1S/C11H20O3Si/c1-8-9(2)12-11(3,4)13-10(8)14-15(5,6)7/h2H2,1,3-7H3

InChI Key

WMRMJSPEWFVVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(OC1=C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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